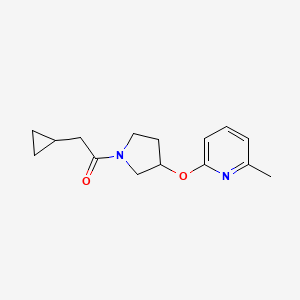

2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11-3-2-4-14(16-11)19-13-7-8-17(10-13)15(18)9-12-5-6-12/h2-4,12-13H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKSECBDFPBEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group, a pyrrolidine moiety, and a 6-methylpyridine substituent. This unique combination suggests potential interactions with various biological targets, particularly in neurological and antimicrobial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The cyclopropyl group enhances the rigidity of the molecule, potentially increasing its binding affinity to biological targets. Studies suggest that it may modulate neurotransmitter systems, which is critical in developing therapeutics for neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, suggesting that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-Cyclopropyl-1-(3-(6-methylpyridin-2-yloxy)pyrrolidin-1-yl)ethanone | TBD | E. coli, S. aureus |

| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| Sodium pyrrolidide | 0.025 | E. coli |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

Neuropharmacological Activity

The compound has been investigated for its potential neuropharmacological effects. Research indicates that it may influence neurotransmitter release and uptake mechanisms, particularly involving dopamine and serotonin pathways. This suggests a possible application in treating mood disorders or neurodegenerative diseases.

Case Study: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of similar compounds resulted in increased levels of serotonin in the brain, which correlated with improved mood and reduced anxiety-like behaviors.

Research Findings

Several research articles have explored the synthesis and biological evaluation of pyrrolidine derivatives. A notable study published in ACS Omega reported that derivatives with similar structural motifs exhibited promising antibacterial activity against various pathogens, with significant efficacy noted against resistant strains of bacteria .

Table 2: Summary of Research Findings

Comparison with Similar Compounds

Key Differences :

- The pyridyloxy-pyrrolidine linkage replaces fluorine or alcohol groups, altering solubility and hydrogen-bonding capacity.

- The absence of fluorine or silyl groups in the target compound may reduce synthetic complexity and improve bioavailability.

Data Tables and Molecular Analysis

Table 1: Molecular Comparison of Pyridine Derivatives

Analysis :

- The target compound’s molecular weight (280.34 g/mol) is intermediate among the analogues, balancing steric bulk and solubility.

- The TBDMS-containing compounds (418.58 and 356.50 g/mol) exhibit higher molecular weights due to the silicon-based protective group, which may limit their utility in vivo.

- The methoxy derivative (233.29 g/mol) is the lightest, favoring applications requiring rapid metabolic clearance.

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine nucleus is typically synthesized via hydrogenation of pyrroline precursors. For example, 2-methylpyrroline undergoes catalytic hydrogenation using 5% Pt/C in a mixture of ethanol and methanol (2:1 v/v) to yield pyrrolidine derivatives. To introduce the 3-hydroxy group required for subsequent etherification, selective oxidation strategies are employed:

Etherification via Mitsunobu Reaction

The 3-hydroxypyrrolidine intermediate is coupled with 6-methylpyridin-2-ol under Mitsunobu conditions:

- Reagents : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

- Mechanism : The reaction proceeds via a redox process, activating the hydroxyl group of the pyridine for nucleophilic displacement by the pyrrolidine oxygen.

- Yield : 70–85% after column chromatography.

Alternative Coupling Strategies

For substrates sensitive to Mitsunobu conditions, Ullmann-type coupling offers a viable alternative:

- Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.

- Conditions : Heating at 110°C in dimethylformamide (DMF) with potassium carbonate (K₂CO₃).

- Scope : Tolerates electron-deficient pyridines but requires aryl halide activation.

Synthesis of 2-Cyclopropylethanone

Cyclopropanation of Allyl Ketones

The cyclopropane ring is installed via Simmons-Smith reaction :

Friedel-Crafts Acylation

Direct acylation of cyclopropane remains challenging due to ring strain. Instead, 2-cyclopropylacetyl chloride is prepared via:

- Chlorination of 2-cyclopropylacetic acid using thionyl chloride (SOCl₂).

- Purification : Distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).

Coupling of Pyrrolidine and Ethanone Moieties

Acylation of Pyrrolidine

The final step involves N-acylation of 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with 2-cyclopropylacetyl chloride:

Alternative Coupling Agents

For substrates prone to racemization, carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed:

Analytical Characterization and Purification

Crystallization and Polymorphism

The final compound is purified via recrystallization from methanol/water (9:1 v/v), yielding a crystalline form with:

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.02–1.10 (m, 4H, cyclopropane), 2.45 (s, 3H, pyridine-CH₃), 3.68–3.75 (m, 4H, pyrrolidine), 4.82 (t, J = 6.8 Hz, 1H, OCH), 6.72 (d, J = 8.0 Hz, 1H, pyridine), 7.45 (d, J = 8.0 Hz, 1H, pyridine).

- HRMS : [M+H]⁺ calcd. for C₁₆H₂₁N₂O₂: 281.1651; found: 281.1648.

Scale-Up Considerations and Industrial Feasibility

Catalytic Hydrogenation Optimization

Large-scale hydrogenation of pyrroline derivatives requires:

Solvent Recycling

THF and methanol are recovered via fractional distillation, reducing environmental impact and production costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.